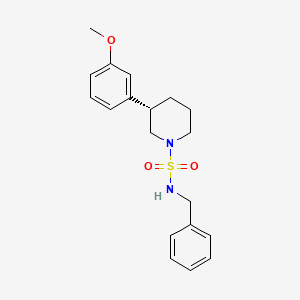![molecular formula C27H32N2O3 B5494320 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide, also known as AEB071, is a small molecule inhibitor that selectively targets protein kinase C (PKC) isozymes. PKC isozymes are involved in various cellular signaling pathways and play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. AEB071 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide selectively targets PKC isozymes and inhibits their activity by binding to the ATP-binding site of the enzyme. PKC isozymes are involved in various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting PKC isozymes, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide can modulate cellular processes such as proliferation, differentiation, and survival, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to inhibit the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to suppress the immune response by inhibiting the activation and proliferation of T cells. In transplant rejection, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to prevent the rejection of transplanted organs by inhibiting the activation and proliferation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has several advantages for lab experiments, including its high selectivity for PKC isozymes, its ability to penetrate the cell membrane, and its low toxicity. However, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
Several future directions for the research and development of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide have been proposed, including its potential applications in combination therapy with other anticancer drugs, its use as an immunosuppressive agent in organ transplantation, and its potential for the treatment of autoimmune diseases. Further studies are needed to fully understand the therapeutic potential of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide and its mechanisms of action in various diseases.
Métodos De Síntesis
The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide involves the condensation of 2-(1-adamantylamino)-2-oxoethylamine with 2-bromo-1-(4-fluorophenyl)ethanone to obtain the intermediate compound, followed by the reaction with N-(1-phenylethyl)benzamide to yield 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide. The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been reported in several studies and can be achieved through a multistep process.
Aplicaciones Científicas De Investigación
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and transplant rejection. In preclinical studies, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the immune response in autoimmune diseases, and preventing transplant rejection.
Propiedades
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18(22-7-3-2-4-8-22)28-26(31)23-9-5-6-10-24(23)32-17-25(30)29-27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,18-21H,11-17H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPFNJEARGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-ylcarbamoylmethoxy)-N-(1-phenyl-ethyl)-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494253.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)

![methyl {[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5494312.png)
![N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5494313.png)
![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)